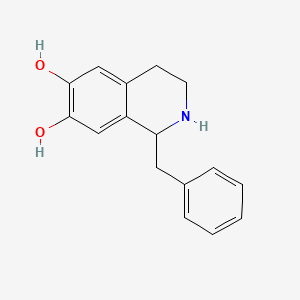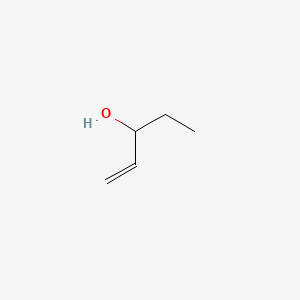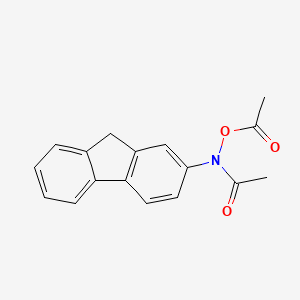![molecular formula C15H24N2O B1202095 (1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1202095.png)
(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one is a natural product found in Pinus hartwegii, Lupinus mexicanus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Fluorescence PET Systems
Research has been conducted on new fluorescent devices for protons and metal ions using macrocycles and bis macrocycles, which include components such as 7-(9-anthracenylmethyl)-3,11-dithia-7,17-diazabicyclo[11.3.1]heptadeca-1(17),13,15-triene (L1) and related compounds. These systems have a pyridil-thioether-containing macrocycle as a binding site and an anthracene moiety as a signaling agent, showing strong changes in absorption and emission spectra upon the addition of metal ions like Cu(II) and Co(II) (Tamayo et al., 2005).
Synthesis and Structural Studies
The synthesis and crystal structures of related compounds, such as Hexamethylene Triperoxide Diamine (HMTD), have been determined, showcasing unusual planar 3-fold coordination around bridgehead nitrogen atoms. Such studies contribute to understanding the structural aspects of similar chemical compounds (Schaefer et al., 1985).
Chemical Properties and Reactions
Research on the chemical properties and reactions of similar structures has been explored. For example, the twisting of rings in bicyclic cis-diaziridines and their spectroscopic behaviors have been studied, providing insights into the chemical behavior of related cyclic compounds (Shustov et al., 1985).
Novel Selective Agonists
Studies on the synthesis of novel potent selective agonists for neuronal nicotinic receptors, such as (1R,5S)-6-(5-cyano-3-pyridinyl)-3,6-diaza-bicyclo[3.2.0]heptane, provide valuable information on potential therapeutic applications of similar compounds (Ji et al., 2005).
Interaction Studies with Metal Ions
Investigations into how macrocyclic ligands interact with metal ions, including Hg(II), have been conducted. These studies involve examining changes in fluorescence emission upon metal ion addition, contributing to the understanding of metal-ligand interactions in similar chemical structures (Tamayo et al., 2007).
Eigenschaften
Produktname |
(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
|---|---|
Molekularformel |
C15H24N2O |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13+,14+/m1/s1 |
InChI-Schlüssel |
JYIJIIVLEOETIQ-MQYQWHSLSA-N |
Isomerische SMILES |
C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CN4[C@H]3CCCC4=O |
Kanonische SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |
Synonyme |
alpha-isolupanine lupanine lupanine monohydrobromide, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monoperchlorate, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine sulfate (1:1), (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14abeta))-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)
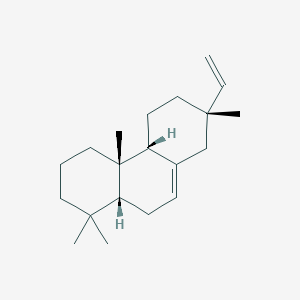
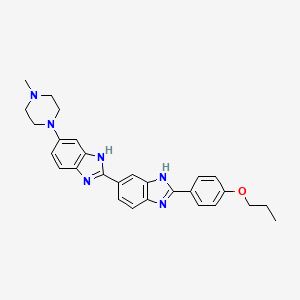
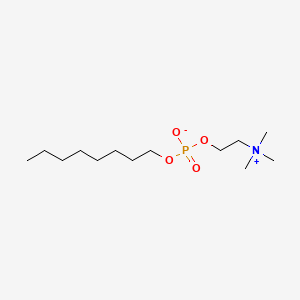
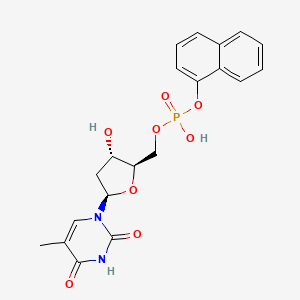

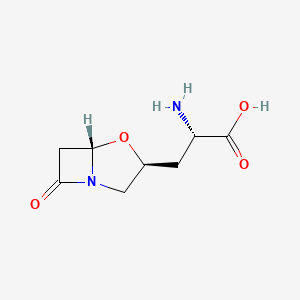
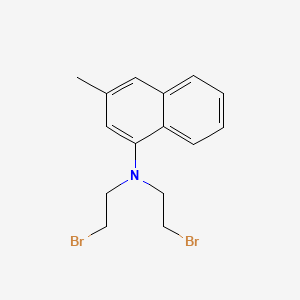
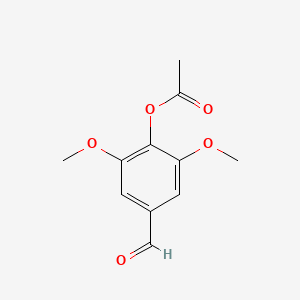
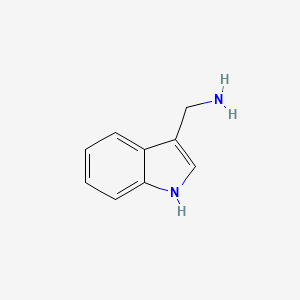
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1202028.png)
